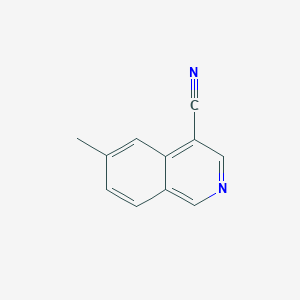

6-Methylisoquinoline-4-carbonitrile

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. This core is present in a wide array of natural products, most notably in a large number of alkaloids, such as papaverine (B1678415) and morphine. The unique structural and electronic properties of the isoquinoline nucleus make it a versatile building block in the synthesis of complex molecules.

In the realm of medicinal chemistry, isoquinoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for π-π stacking interactions, both of which are crucial for binding to biological targets. The development of synthetic methodologies to access functionalized isoquinolines remains an active area of research, with modern techniques like palladium-catalyzed cross-coupling reactions and one-pot cyclization strategies continually expanding the chemical space accessible to chemists. rsc.orgacs.org

Overview of Methylisoquinoline-4-carbonitrile Derivatives in Scientific Literature

While research specifically on 6-Methylisoquinoline-4-carbonitrile is sparse, the broader class of methylisoquinoline-4-carbonitrile derivatives has been the subject of several scientific investigations. A notable area of research has been in the field of antimalarial drug discovery. Studies on 3-methylisoquinoline-4-carbonitrile derivatives have revealed their potential as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. rsc.orgorcid.orgnih.gov

One lead compound from this class, 3-methyl-1-(1-ethylpropylamino)isoquinoline-4-carbonitrile (MB14), was found to target the sodium efflux pump PfATP4 in the parasite. nih.gov This discovery highlights the potential of the methylisoquinoline-4-carbonitrile scaffold as a starting point for the development of novel therapeutic agents. The synthesis of a variety of these derivatives has been reported, exploring different substituents on the isoquinoline ring to establish structure-activity relationships. rsc.orgresearchgate.net These studies underscore the importance of the methyl and cyano groups in conferring biological activity and provide a strong rationale for the investigation of other isomers, such as 6-Methylisoquinoline-4-carbonitrile.

Scope and Research Focus of the Present Review

This review will focus exclusively on the chemical compound 6-Methylisoquinoline-4-carbonitrile. Due to the limited availability of dedicated research on this specific molecule, this article will synthesize the available information and provide a theoretical framework for its chemical properties and potential reactivity based on established principles of isoquinoline chemistry. The subsequent sections will detail the known information about this compound, including its basic properties. Furthermore, general synthetic strategies applicable to the construction of the 6-methylisoquinoline-4-carbonitrile framework will be discussed, drawing from the broader literature on isoquinoline synthesis. It is important to note that while the biological activity of related isomers is mentioned for context, there is currently no published data on the specific biological effects of 6-Methylisoquinoline-4-carbonitrile.

Properties of 6-Methylisoquinoline-4-carbonitrile

The fundamental properties of 6-Methylisoquinoline-4-carbonitrile are primarily available through chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | uni.lu |

| Molecular Weight | 168.19 g/mol | bldpharm.com |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN=C2)C#N | uni.lu |

| InChI Key | HKLVJBMGNGPDJL-UHFFFAOYSA-N | uni.lu |

| CAS Number | 1337880-40-6 | bldpharm.com |

This table is interactive. Click on the headers to sort.

General Synthetic Approaches

While a specific, detailed synthesis of 6-Methylisoquinoline-4-carbonitrile is not extensively documented in peer-reviewed literature, several general methods for the synthesis of substituted isoquinolines and the introduction of a cyano group at the C4 position can be considered.

One potential route involves the construction of the 6-methylisoquinoline (B1300163) core followed by cyanation. The synthesis of 4-methylisoquinolines has been achieved through a one-pot palladium-catalyzed Heck reaction and intramolecular cyclization. rsc.orgresearchgate.net A similar strategy could potentially be adapted for the synthesis of the 6-methyl isomer.

Another general approach is the 6π-electrocyclization of 1-azatrienes, which has been employed for the synthesis of polysubstituted 3-methylisoquinolines. conicet.gov.ar

The introduction of the cyano group at the C4 position can be challenging. One method involves the reaction of isoquinoline with reagents like cyanogen (B1215507) bromide in the presence of a catalyst. A cyanide-free approach for the synthesis of 1-(2-pyridyl)isoquinoline-3-carbonitriles has also been reported, which proceeds via the reaction of 5-phenacyl-1,2,4-triazines with benzyne (B1209423). thieme-connect.com The cyanochlorination of isoquinoline using sulfuryl chloride and potassium cyanide has been shown to yield 4-chloro-1-cyanoisoquinoline, which could potentially be a precursor.

A patent has mentioned 6-methylisoquinoline-4-carbonitrile as a compound, suggesting its synthesis is feasible, although the specific methodology was not detailed. google.com

Properties

IUPAC Name |

6-methylisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-9-6-13-7-10(5-12)11(9)4-8/h2-4,6-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLVJBMGNGPDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NC=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-40-6 | |

| Record name | 6-methylisoquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylisoquinoline 4 Carbonitrile and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for isoquinoline (B145761) synthesis have laid the groundwork for many of the advanced strategies used today. These routes often involve the formation of the core isoquinoline ring through cyclization reactions, the strategic introduction of functional groups via Reissert-type reactions, the efficient assembly of molecular complexity through multi-component reactions, and the synthesis of saturated analogs via reductive transformations.

Cyclization Reactions for Isoquinoline Ring Formation

The formation of the isoquinoline ring is frequently accomplished through intramolecular cyclization reactions. The Bischler-Napieralski reaction is a cornerstone of this approach, involving the cyclization of an acylated β-phenylethylamine using a Lewis acid, which results in a 3,4-dihydroisoquinoline (B110456) that can be subsequently oxidized to the corresponding isoquinoline. pharmaguideline.com A modification of this, the Pictet-Gams synthesis, utilizes a β-hydroxy-β-phenylethylamine, while the Pictet-Spengler synthesis achieves cyclization of arylethanamines with aldehydes under acidic conditions to form tetrahydroisoquinolines. pharmaguideline.com

More recent developments in cyclization strategies include the use of trifluoromethanesulfonic anhydride (B1165640) with 2-chloropyridine (B119429) for the mild cyclodehydration of amides to yield 3,4-dihydroisoquinolines. nih.gov Additionally, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been shown to be a green and efficient method for producing isoquinolines and their N-oxides. semanticscholar.org Visible-light-induced radical cascade cyclization reactions have also emerged as a mild and versatile method for synthesizing complex isoquinoline derivatives. rsc.org

A notable example of a cyclization approach involves the reaction of 2-alkynylbenzaldoximes. In the presence of an electrophile like silver triflate or bromine, these starting materials undergo a 6-endo-dig cyclization to form a cyclic nitrone. Subsequent deoxygenation with carbon disulfide provides the functionalized isoquinoline derivative in good to high yields. researchgate.net

Table 1: Comparison of Classical Cyclization Reactions for Isoquinoline Synthesis

| Reaction Name | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | Acylated β-phenylethylamine | Lewis Acid (e.g., POCl₃) | 3,4-Dihydroisoquinoline |

| Pictet-Gams | β-Hydroxy-β-phenylethylamine | Cyclization Catalyst (e.g., POCl₃) | Isoquinoline |

| Pictet-Spengler | Arylethanamine, Aldehyde | Acid Catalyst | 1,2,3,4-Tetrahydroisoquinoline |

Reissert-Type Reactions in Isoquinoline Synthesis

The Reissert reaction provides a valuable method for the introduction of a cyano group at the C1 position of the isoquinoline nucleus. wikipedia.org This reaction typically involves the treatment of isoquinoline with an acid chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgresearchgate.net Subsequent hydrolysis of the Reissert compound can yield a variety of derivatives, including quinaldic acids. wikipedia.org

The scope of the Reissert reaction has been expanded through the use of various catalysts and reagents. For instance, enantioselective Reissert-type reactions have been developed using bifunctional catalysts, allowing for the synthesis of chiral isoquinoline derivatives. researchgate.netchempedia.info These reactions have proven useful in the synthesis of biologically active molecules. researchgate.net Solid-phase synthesis strategies have also been employed, enabling the generation of diverse isoquinoline libraries. acs.org The reaction can be influenced by the electronic nature of the isoquinoline substrate, with electron-rich isoquinolines often providing better yields and enantioselectivities in catalytic asymmetric variants. researchgate.net

Multi-Component Reactions (MCRs) for Isoquinoline-4-carbonitrile (B1205459) Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to create complex molecules. This strategy has been successfully applied to the synthesis of functionalized isoquinolines.

One such example is a three-component reaction involving isoquinoline, dialkyl acetylenedicarboxylates, and phosphine (B1218219) oxides, which yields arylphosphinoyl-functionalized dihydroisoquinolines. preprints.orgfrontiersin.org Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to produce N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Furthermore, four-component reactions (4CRs) have been developed for the synthesis of complex heterocyclic systems incorporating the isoquinoline motif. preprints.orgacs.org For instance, the Ugi four-component reaction, a cornerstone of MCRs, has been utilized in the synthesis of diverse heterocyclic molecules. researchgate.net

These MCRs offer significant advantages, including atom economy, reduced reaction times, and the ability to generate molecular diversity from simple starting materials.

Reductive Transformations in Tetrahydroisoquinoline Synthesis

Tetrahydroisoquinolines, the saturated analogs of isoquinolines, are important structural motifs in many natural products and pharmaceuticals. Their synthesis often involves the reduction of isoquinolines or their dihydroisoquinoline precursors.

A common method for the synthesis of 1-substituted tetrahydroisoquinolines is the treatment of a 3,4-dihydroisoquinoline with a Grignard or organolithium reagent, followed by reduction of the resulting imine. nih.gov Sodium borohydride (B1222165) is a frequently used reducing agent for the C=N double bond in dihydroisoquinolines to yield the corresponding tetrahydroisoquinolines. nih.gov Catalytic hydrogenation can also be employed for this transformation and for the removal of certain protecting groups. nih.gov

More advanced reductive strategies include diastereoselective reductive cyclizations. For example, the reduction of a methyl ester followed by an acid-mediated cyclization can lead to the formation of complex tetrahydroisoquinoline derivatives. acs.org Asymmetric transfer hydrogenation, catalyzed by ruthenium complexes, has been used to produce enantiomerically enriched tetrahydroisoquinolines. acs.org These reductive methods are crucial for accessing the full range of isoquinoline-based scaffolds with diverse substitution patterns and stereochemistry. nih.govnih.gov

Modern Catalytic Approaches

The field of isoquinoline synthesis has been significantly advanced by the development of modern catalytic methods, particularly those employing transition metals. These approaches offer high efficiency, regioselectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling/Cyclization Strategies (e.g., Rh(III)-Catalyzed)

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolines. These methods often proceed via a C-H activation mechanism, allowing for the direct functionalization of C-H bonds.

One prominent strategy involves the Rh(III)-catalyzed C-H activation and cyclization of oximes with alkenes, providing a regioselective route to isoquinolines under mild conditions. rsc.org Another approach utilizes the coupling of N-chloroimines with alkynes, catalyzed by a Rh(III) complex. researchgate.net Furthermore, Rh(III) catalysis enables the synthesis of multisubstituted isoquinoline N-oxides from oximes and diazo compounds through a tandem C-H activation, cyclization, and condensation sequence. organic-chemistry.org The reaction of aryl ketone O-acyloxime derivatives with internal alkynes, catalyzed by a [Cp*RhCl₂]₂-NaOAc system, also affords isoquinolines through a redox-neutral pathway. acs.org Additionally, a novel Rh(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates has been developed to access isoquinoline derivatives with the liberation of hydrogen gas. rsc.org

Table 2: Overview of Rh(III)-Catalyzed Isoquinoline Syntheses

| Starting Material 1 | Starting Material 2 | Catalyst System | Key Features |

| Oxime | Alkene | Rh(III) | Regioselective, mild conditions. rsc.org |

| N-Chloroimine | Alkyne | Rh(III) | Efficient synthesis. researchgate.net |

| Oxime | Diazo Compound | [CpRhCl₂]₂, AgSbF₆ | Synthesis of multisubstituted isoquinoline N-oxides. organic-chemistry.org |

| Aryl Ketone O-acyloxime | Internal Alkyne | [CpRhCl₂]₂, NaOAc | Redox-neutral sequence. acs.org |

| Benzimidate | Allyl Carbonate | Rh(III) | Cascade C-H activation/cyclization with H₂ evolution. rsc.org |

Functionalization via C-H Activation Methodologies

Carbon-hydrogen (C-H) activation has become a powerful tool in organic synthesis, offering an atom-economical approach to functionalize otherwise inert C-H bonds. thieme-connect.de For the isoquinoline core, transition-metal-catalyzed C-H activation, particularly with palladium (Pd) and rhodium (Rh), enables the direct introduction of new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgbohrium.com These reactions can be guided by directing groups or controlled by the inherent electronic and steric properties of the substrate to achieve regioselectivity. nih.gov

Recent advancements have focused on the distal C-H functionalization of N-heterocycles like quinolines and isoquinolines. nih.gov For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with esters has been developed to synthesize 3,4-substituted hydroisoquinolones. mdpi.com In this process, a five-membered cyclopalladation intermediate is formed, which then reacts with the coupling partner. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation of in situ generated oximes from aryl ketones, followed by cyclization with an internal alkyne, provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org While these methods have been broadly applied to the isoquinoline skeleton, specific applications to 6-methylisoquinoline-4-carbonitrile would involve the strategic functionalization of available C-H bonds on the benzene (B151609) or pyridine (B92270) ring, guided by the existing methyl and cyano groups. For example, directing groups can be used to achieve site-selective functionalization at positions that are typically difficult to access. nih.gov

Palladium-catalyzed methods are particularly prevalent. pnas.org Sequential palladium-catalyzed α-arylation and cyclization reactions offer a general approach to a variety of isoquinolines and their N-oxides from readily available precursors. pnas.org The use of heterogeneous catalysts like Pd/C for the direct synthesis of isoquinolones from benzamides and alkynes through C-H activation represents a move towards more sustainable and recyclable catalytic systems. researchgate.net

Table 1: Examples of C-H Activation Strategies for Isoquinoline Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Pd(OAc)₂, DIPEA | N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-Substituted hydroisoquinolones | High regioselectivity, proceeds via a five-membered cyclopalladation intermediate. | mdpi.com |

| [RhCp*Cl₂]₂, AgSbF₆ | Aryl ketones, hydroxylamine, internal alkyne | Multisubstituted isoquinolines | One-pot, three-component reaction; in situ oxime formation directs C-H activation. | organic-chemistry.org |

| Pd/C | Benzamides, alkynes | Isoquinolones | Heterogeneous catalysis, ligand-free, recyclable catalyst. | researchgate.net |

| Rh(III) | Benzimidates, diazo compounds | Substituted isoquinolines | Mild conditions, excellent chemoselectivity, diazo compounds act as C2 building blocks. | rsc.org |

Strategic Derivatization and Functional Group Interconversions

Beyond the initial synthesis of the heterocyclic core, the strategic modification of the 6-methylisoquinoline-4-carbonitrile scaffold is essential for creating diverse libraries of compounds. This involves alkylation, the introduction of various substituents, and nucleophilic additions.

Alkylation of the isoquinoline core, particularly at the C-4 position, can be achieved through several innovative methods. One such strategy involves a temporary dearomatization of the isoquinoline ring. Under acidic conditions, isoquinoline can be alkylated at C-4 by a vinyl ketone, a reaction that retains the aromaticity of the final product. acs.org

A highly versatile method for constructing polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov The resulting eneamido anion intermediate can be trapped in situ with various electrophiles, including alkyl halides, to introduce substituents at the C-4 position. nih.gov This convergent approach allows for the assembly of complex isoquinolines from multiple components in a single operation. nih.govharvard.edu

Another approach involves the reaction of isoquinoline-4-carbonitrile with aromatic aldehydes and potassium cyanide, which results in 1-alkylated products, albeit in moderate yields. nih.gov For C-4 alkylation specifically, a common strategy is to first reduce the isoquinoline to a 1,2-dihydroisoquinoline. This enamine-like intermediate is reactive toward electrophiles at the C-4 position, allowing for the introduction of alkyl groups via reaction with alkyl halides. nih.gov

Table 2: C-4 Alkylation of Isoquinoline Derivatives

| Method | Reagents | Electrophile | Product | Citations |

|---|---|---|---|---|

| Condensation/Trapping | o-Tolualdehyde tert-butylimine, n-BuLi, TMEDA, Nitrile | Alkyl Halide (e.g., CH₃I) | 4-Alkyl-3-substituted-isoquinoline | nih.gov |

The isoquinoline skeleton is a versatile platform for introducing a wide array of functional groups. The method developed by Myers and coworkers, based on the condensation of lithiated o-tolualdehyde imines with nitriles, is exceptionally powerful for creating highly substituted isoquinolines. nih.govharvard.edu By varying the nitrile component and the electrophile used to trap the intermediate, substituents such as halogens (e.g., chlorine from hexachloroethane) and alkyl groups can be installed at the C-3 and C-4 positions, respectively. nih.gov Furthermore, modification of the work-up conditions can lead to different product classes, such as 1-tert-butylaminoisoquinolines. harvard.edu

Palladium-catalyzed cross-coupling reactions are also instrumental in diversifying the isoquinoline core. nih.gov For example, halogenated isoquinolines can serve as precursors for Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. nih.gov Microwave-assisted synthesis has also been employed, for instance, in the palladium-catalyzed reductive cyclization of an oxazolidine (B1195125) to form an alkene intermediate that, under acidic conditions, aromatizes to a 4-substituted isoquinoline. nih.gov

The electron-deficient nature of the pyridine ring within the isoquinoline system makes it susceptible to nucleophilic attack. Nucleophilic addition reactions on isoquinoline preferentially occur at the C-1 position. rsc.org This regioselectivity is a consequence of the nitrogen atom's ability to stabilize the negative charge in the resulting intermediate. rsc.org

Classic examples include the Chichibabin reaction, where sodium amide is used to introduce an amino group at C-1, forming 1-aminoisoquinoline. nih.gov Organometallic reagents, such as Grignard reagents and organolithiums, also add to the C-1 position to yield 1-alkyl or 1-aryl-1,2-dihydroisoquinolines. nih.gov These dihydro intermediates can then be oxidized to afford the corresponding C-1 substituted, fully aromatized isoquinolines. nih.gov The presence of strongly electron-withdrawing groups, such as a nitro group, can alter the reactivity and promote nucleophilic addition at other positions, including on the benzene ring. nih.gov

High-Throughput Synthesis and Automation in Methylisoquinoline-4-carbonitrile Analog Generation

The demand for large and diverse compound libraries for drug discovery has driven the development of high-throughput synthesis (HTS) and automation technologies. nih.gov These approaches are well-suited for generating analogs of scaffolds like 6-methylisoquinoline-4-carbonitrile.

Solution-phase parallel synthesis has been successfully applied to create diverse libraries of 1,2-dihydroisoquinolines. nih.gov One such method utilizes a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones, demonstrating the power of one-pot procedures in rapidly generating complexity. nih.gov

More advanced automation is achieved using acoustic dispensing technology, which allows for the synthesis of libraries in high-density formats (e.g., 1536-well plates) on a nanomole scale. nih.gov This "on-the-fly" synthesis, coupled with in situ screening, dramatically accelerates the discovery process. nih.gov For example, the Groebcke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which combines an isocyanide, an aldehyde, and a heterocyclic amidine, has been used to automatically synthesize large, diverse libraries of drug-like heterocycles, including those reminiscent of isoquinolines. nih.gov Another high-throughput technique involves using desorption electrospray ionization mass spectrometry (DESI-MS) to rapidly screen reaction mixtures, achieving analysis rates of up to one reaction per second without the need for traditional workup and purification. acs.org These automated and miniaturized platforms enable the rapid exploration of chemical space, facilitating the swift generation and evaluation of novel 6-methylisoquinoline-4-carbonitrile analogs. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Methylisoquinoline 4 Carbonitrile Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the definitive assignment of the carbon-hydrogen framework.

In the ¹³C NMR spectrum, the carbon atom of the nitrile group (C≡N) would be expected to appear in the range of δ 115-125 ppm. The quaternary carbons and the carbons of the aromatic rings would have distinct chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Methylisoquinoline-4-carbonitrile in CDCl₃ This table is predictive and based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~9.2 | C1: ~151 |

| H3 | ~8.7 | C3: ~145 |

| H5 | ~7.9 | C4: ~110 |

| H7 | ~7.5 | C4a: ~135 |

| H8 | ~7.8 | C5: ~130 |

| 6-CH₃ | ~2.6 | C6: ~140 |

| C7: ~128 | ||

| C8: ~127 | ||

| C8a: ~129 | ||

| 4-CN: ~118 |

Mass Spectrometry (MS and HRMS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. filab.fr

For 6-Methylisoquinoline-4-carbonitrile (C₁₁H₈N₂), the expected exact mass can be calculated. Using an ionization technique such as Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺. HRMS analysis would confirm the molecular formula by matching the experimentally measured m/z value to the calculated value with a high degree of accuracy (typically within 5 ppm). miamioh.edu This confirmation is crucial for verifying the identity of the synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide further structural information. miamioh.edu

Table 2: Predicted HRMS Data for 6-Methylisoquinoline-4-carbonitrile This table is predictive.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 169.0760 |

| [M+Na]⁺ | 191.0579 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. nih.gov The isoquinoline (B145761) core is a chromophore that absorbs UV radiation, and the presence of substituents can influence the absorption and emission properties. mdpi.comresearchgate.net

The UV-Vis spectrum of an isoquinoline derivative typically shows multiple absorption bands corresponding to π→π* transitions. nih.gov For 6-Methylisoquinoline-4-carbonitrile, the absorption maxima would be influenced by the combined electronic effects of the methyl and nitrile groups.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Many isoquinoline derivatives are known to be fluorescent. mdpi.comresearchgate.netnih.gov The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) are important parameters that characterize the emissive properties of the molecule. mdpi.com These properties are sensitive to the molecular structure and the solvent environment. mdpi.comresearchgate.net

Table 3: Representative Photophysical Data for Isoquinoline Derivatives Data for illustrative purposes, not specific to 6-Methylisoquinoline-4-carbonitrile.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | - | 0.963 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govcaltech.edu This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. semanticscholar.org

For a crystalline sample of a methylisoquinoline-4-carbonitrile scaffold, a single-crystal X-ray diffraction experiment would reveal the planar structure of the isoquinoline ring system and the geometry of the methyl and nitrile substituents. semanticscholar.org The resulting crystal structure would also provide insights into the packing of molecules in the crystal lattice. eurjchem.com

While 6-Methylisoquinoline-4-carbonitrile itself lacks classical hydrogen bond donors, the crystal structures of related isoquinoline derivatives often reveal the presence of weak intramolecular C-H···N or C-H···O hydrogen bonds that can influence the molecular conformation. mdpi.comsemanticscholar.org In more complex derivatives containing hydroxyl or amino groups, stronger intramolecular hydrogen bonds play a significant role in stabilizing the molecular structure. researchgate.netacs.org

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including van der Waals forces, π-π stacking, and hydrogen bonds. eurjchem.combohrium.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. iucr.orgresearchgate.net By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified. iucr.org For isoquinoline derivatives, π-π stacking interactions between the aromatic rings are often a dominant feature in the crystal packing. bohrium.com

While 6-Methylisoquinoline-4-carbonitrile has a planar aromatic core, related scaffolds such as tetrahydroisoquinolines (THIQs) possess a non-planar, puckered heterocyclic ring. acs.orgacs.org The conformational analysis of these saturated rings is crucial for understanding their biological activity. The heterocyclic ring in THIQs typically adopts a half-chair conformation. acs.org The puckering parameters (Q, θ, and φ) obtained from X-ray crystallographic data provide a quantitative description of the ring's conformation. nih.gov The position and orientation (axial vs. equatorial) of substituents on the tetrahydroisoquinoline ring are determined by steric and electronic factors and can be analyzed using NMR coupling constants and computational methods. acs.org

Chemical Reactivity and Mechanistic Pathways of 6 Methylisoquinoline 4 Carbonitrile

Reactions Involving the Nitrile Functionality

The nitrile group (-C≡N) in 6-methylisoquinoline-4-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations. The strong electron-withdrawing nature of the nitrile group influences the reactivity of the isoquinoline (B145761) ring. One of the most common reactions of nitriles is hydrolysis, which can convert the nitrile into a carboxylic acid or an amide under acidic or basic conditions, respectively. This transformation is a key step in the synthesis of various isoquinoline-4-carboxylic acid derivatives.

Another important reaction is reduction. The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a synthetic route to 4-(aminomethyl)-6-methylisoquinoline, a valuable building block for further functionalization.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, the [3+2] cycloaddition of organic azides with nitriles is a well-established method for the synthesis of tetrazoles. researchgate.net This reaction, when applied to 6-methylisoquinoline-4-carbonitrile, would lead to the formation of a tetrazolo-isoquinoline derivative.

Aromaticity and Reactivity of the Isoquinoline Ring System

The isoquinoline ring is an aromatic heterocyclic system, resulting from the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. scribd.com This aromatic character confers significant stability to the molecule. amerigoscientific.com The presence of the nitrogen atom in the pyridine ring introduces a deactivating effect on the ring towards electrophilic substitution, making it less reactive than benzene but more reactive than pyridine. scribd.comrsc.org The electron distribution within the fused rings is influenced by the nitrogen atom, which makes the ring system electron-deficient, particularly in the pyridine ring. amerigoscientific.com

The position of electrophilic attack on the isoquinoline ring is dependent on the reaction conditions. In strongly acidic media, where the nitrogen atom is protonated, electrophilic substitution occurs preferentially on the benzene ring at positions C-5 and C-8. scribd.comiust.ac.ir Under neutral or less acidic conditions, the pyridine ring can also undergo substitution, with the C-4 position being particularly activated. rsc.org However, in 6-methylisoquinoline-4-carbonitrile, the C-4 position is already substituted with a nitrile group. The methyl group at the C-6 position is an electron-donating group, which can activate the benzene ring towards electrophilic substitution.

Nucleophilic aromatic substitution reactions are also possible, especially on the pyridine ring, which is more electron-deficient. scribd.com The presence of the electron-withdrawing nitrile group at C-4 further facilitates nucleophilic attack at positions C-1 and C-3.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. libretexts.org 6-Methylisoquinoline-4-carbonitrile can participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems with potential biological activities.

Pyrrolo[2,3-c]isoquinoline Formation

The synthesis of pyrrolo[2,3-c]isoquinolines can be achieved through the cycloaddition of benzyne (B1209423) with arylideneaminopyrroles. acs.orgnih.gov A related strategy could potentially be employed starting from a derivative of 6-methylisoquinoline-4-carbonitrile. For instance, transformation of the nitrile group into an appropriate functional group that can act as a dienophile or a partner in a cycloaddition reaction would be the initial step. Another approach involves the palladium-assisted nucleophilic amination of 4-alkenyl-3-amino-isoquinolines. researchgate.net While this specific substrate is not 6-methylisoquinoline-4-carbonitrile, it demonstrates a viable pathway to the pyrrolo[2,3-c]isoquinoline core. The synthesis of pyrrolo[3,2-c]isoquinolines has also been explored through different routes, including Sonogashira coupling followed by ring closure. researchgate.net

Imidazo[5,1-a]isoquinoline (B3349720) Synthesis

The imidazo[5,1-a]isoquinoline scaffold is a significant heterocyclic system found in various biologically active molecules. researchgate.netnih.gov Several synthetic methods have been developed for its construction. One common method involves the reaction of an isoquinoline derivative with an aldehyde and an amine source. researchgate.net For example, the reaction of 1-aroylisoquinoline with an aldehyde and ammonium (B1175870) acetate (B1210297) can yield imidazo[5,1-a]isoquinoline. researchgate.net Other approaches include selenium dioxide oxidation of a mixture of aldehydes and 1-isoquinolinemethylamine researchgate.net and palladium-catalyzed reactions. The synthesis of these compounds can also be achieved through decarboxylative reactions involving azomethine ylides under mild conditions. Starting from 6-methylisoquinoline-4-carbonitrile, a synthetic route would likely involve the modification of the nitrile group or the utilization of the reactivity of the isoquinoline ring itself.

Tetrazolo-isoquinoline Derivatives

Tetrazoles are an important class of heterocycles with a wide range of applications. arkat-usa.org The synthesis of tetrazolo[5,1-a]isoquinolines can be achieved through a [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. researchgate.net Specifically, reacting 6-methylisoquinoline-4-carbonitrile with an azide source, such as sodium azide, would be a direct method to form the corresponding tetrazolo-isoquinoline derivative. Another reported method involves the reaction of 1-hydrazinoisoquinolines with nitrous acid. researchgate.net More recent methods include copper-catalyzed domino reactions of 5-(2-halophenyl)-1H-tetrazoles and alkynes. researchgate.net The synthesis of tetrazolo-fused pyridines, quinolines, and isoquinolines from their respective N-oxides by reaction with sodium azide in the presence of triflic anhydride (B1165640) has also been reported. arkat-usa.org

Regioselectivity and Stereoselectivity in Methylisoquinoline-4-carbonitrile Reactions

Regioselectivity and stereoselectivity are crucial aspects of chemical reactions that determine the specific position and spatial orientation of chemical bond formation. mdpi.com In the context of 6-methylisoquinoline-4-carbonitrile, these principles govern the outcome of various transformations.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic substitution reactions on the isoquinoline ring of 6-methylisoquinoline-4-carbonitrile, the directing effects of the methyl group (activating, ortho-, para-directing) and the nitrile group (deactivating, meta-directing), as well as the inherent reactivity of the isoquinoline nucleus, will determine the position of substitution. For instance, nitration of isoquinoline itself can lead to a mixture of products, with the 7-nitro derivative being one of the possibilities. researchgate.net The presence of substituents on the starting amine is a determinant factor in isoquinoline synthesis. researchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While many reactions of the aromatic isoquinoline ring will not generate stereocenters, reactions involving the formation of fused heterocyclic systems can. For example, in cycloaddition reactions leading to the formation of pyrrolo[2,1-a]isoquinolines, the regioselectivity and stereoselectivity can be dependent on the nature of the dipolarophile and can be influenced by reaction conditions such as temperature and solvent. bohrium.comnih.gov The Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines, is known to be stereoselective. mdpi.com Although this reaction is not directly applicable to the aromatic 6-methylisoquinoline-4-carbonitrile without prior reduction, it highlights the importance of stereocontrol in the synthesis of related isoquinoline alkaloids.

Biological Activity and Mechanistic Pharmacology of 6 Methylisoquinoline 4 Carbonitrile Derivatives

Antimalarial Activity and Targeting of Plasmodium falciparum Kinases

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitate the urgent discovery of new antimalarial agents with novel mechanisms of action. parahostdis.org Kinases, enzymes that regulate a vast array of cellular processes, have been identified as promising targets for antimalarial drug development. mdpi.com The isoquinoline (B145761) scaffold, a heterocyclic aromatic compound, has demonstrated a broad range of pharmacological activities, including antiparasitic effects. ontosight.airsc.org Derivatives of 6-Methylisoquinoline-4-carbonitrile have been a focus of research in this area, showing potential as inhibitors of key P. falciparum kinases.

Inhibition of Protein Kinase A (PKA) in Plasmodium falciparum

Initially, research into 3-methylisoquinoline-4-carbonitrile derivatives was sparked by their known activity as inhibitors of mammalian Protein Kinase A (PKA). nih.gov Given that human and P. falciparum PKA share significant sequence identity, these compounds were explored as potential inhibitors of the parasite's enzyme (PfPKA). nih.gov PfPKA is crucial for the parasite's life cycle, playing roles in merozoite egress, motility, red blood cell invasion, and cell cycle progression. nih.gov

A series of 3-methylisoquinoline-4-carbonitriles were synthesized and evaluated for their antimalarial activity. avondale.edu.au While initial homology modeling and molecular dynamics studies suggested potential binding to PfPKA, further biochemical evaluations revealed that these compounds had minimal direct inhibitory effect on the kinase itself. mdpi.comnih.gov Despite this, some compounds in the series exhibited low micromolar activity against both drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum in vitro. mdpi.com This led to the hypothesis that their antimalarial activity might stem from targeting other essential pathways in the parasite. nih.gov Subsequent research indeed revealed that a 4-cyano-3-methylisoquinoline (B179422) compound exerts its antimalarial effect by targeting PfATP4, a sodium efflux pump in the parasite. nih.govpublish.csiro.au

Table 1: Antimalarial Activity of Selected 3-Methylisoquinoline-4-carbonitrile Derivatives

| Compound | EC50 (µM) against P. falciparum (3D7 strain) | EC50 (µM) against P. falciparum (W2 strain) |

| MB14 | 1.5 publish.csiro.au | - |

| Compound 33 | Low micromolar activity mdpi.com | Low micromolar activity mdpi.com |

| Compound 34 | Low micromolar activity mdpi.com | Low micromolar activity mdpi.com |

Inhibition of Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4)

Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4) is another critical enzyme for the parasite, particularly in its sexual stage development. mdpi.com This kinase is essential for male gametogenesis, the process by which male gametes become motile and can fertilize female gametes, a crucial step for transmission to the mosquito vector. biorxiv.orgnih.gov Therefore, inhibitors of PfCDPK4 are highly sought after as potential transmission-blocking antimalarials. mdpi.com

While direct inhibition of PfCDPK4 by 6-Methylisoquinoline-4-carbonitrile derivatives has not been the primary focus of published studies, the broader class of isoquinoline-related scaffolds has been explored for activity against various parasite kinases. The development of potent and selective PfCDPK4 inhibitors has largely centered on other chemical scaffolds like pyrazolopyrimidines and 5-aminopyrazole-4-carboxamides. mdpi.com

Role in Disrupting Parasite Life Cycle and Transmission

The life cycle of the malaria parasite is complex, involving asexual stages in the human host and a sexual stage in the mosquito vector. mdpi.com Targeting different stages is a key strategy for malaria control and elimination. While the initial exploration of 3-methylisoquinoline-4-carbonitriles was aimed at the asexual blood stages through PfPKA inhibition, the discovery of their effect on PfATP4 highlights a different mechanism for disrupting parasite growth. nih.govpublish.csiro.au

Furthermore, the essential role of PfCDPK4 in male gametogenesis makes it a prime target for transmission-blocking drugs. biorxiv.orgnih.gov Although 6-Methylisoquinoline-4-carbonitrile derivatives have not been directly implicated as PfCDPK4 inhibitors, the principle of targeting parasite kinases to halt the life cycle remains a valid and important area of research. mdpi.com For instance, inhibitors of PfPKG, another kinase involved in gametogenesis, have been shown to block transmission to mosquitoes. nih.gov

Broader Biological Relevancy of Isoquinoline Scaffolds in Medicinal Chemistry

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. ontosight.aifrontiersin.orgfrontiersin.org

Relevance in Antiparasitic Research beyond Malaria

The utility of the isoquinoline scaffold extends beyond malaria to other parasitic diseases. rsc.org For example, isoquinoline alkaloids have shown activity against Leishmania and Trypanosoma species, the causative agents of leishmaniasis and Chagas disease, respectively. rsc.orgacs.org Naphthylisoquinoline alkaloids, in particular, have demonstrated significant antiparasitic properties. rsc.org The development of synthetic isoquinoline derivatives continues to be an active area of research for new antiparasitic agents. acs.orgnih.gov

Exploration of Other Enzyme Targets and Signaling Pathways

The versatility of the isoquinoline scaffold allows for its derivatives to interact with a multitude of enzyme targets and signaling pathways. ontosight.ai In the context of cancer, for instance, isoquinoline derivatives have been investigated as inhibitors of apoptosis proteins (IAPs) and have shown the ability to induce apoptosis in tumor cells. nih.gov Other research has explored their potential as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in prostate cancer. japsonline.com

Furthermore, isoquinoline derivatives have been designed to target various kinases involved in inflammatory diseases and other conditions. researchoutreach.org The ability to modify the isoquinoline core at different positions allows for the fine-tuning of activity and selectivity towards specific enzyme targets. researchoutreach.org This adaptability underscores the importance of the isoquinoline scaffold in the ongoing discovery of new therapeutic agents. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The isoquinoline-4-carbonitrile (B1205459) framework has been central to several key academic discoveries, primarily in the fields of medicinal chemistry and materials science. Research has established this scaffold as a "privileged" structure due to its ability to interact with a wide range of biological targets.

A significant contribution has been the exploration of 3-methylisoquinoline-4-carbonitriles as inhibitors of Protein Kinase A (PKA) in Plasmodium falciparum (PfPKA), the parasite responsible for malaria. nih.govpublish.csiro.au Through evaluation in a homology model of PfPKA and subsequent synthesis, researchers identified a lead compound that inhibits parasite growth in vitro. nih.gov This work highlights the potential of the methylisoquinoline-4-carbonitrile core in developing novel antimalarial agents. nih.govpublish.csiro.au

In materials science, derivatives such as 1-phenylisoquinoline-4-carbonitrile have been successfully employed as cyclometalated ligands in iridium(III) complexes. researchgate.net These complexes function as efficient deep-red to near-infrared (NIR) emitters in organic light-emitting diodes (OLEDs), demonstrating the scaffold's utility in advanced optoelectronic materials. researchgate.net Furthermore, related dihydroisoquinoline-4-carbonitrile derivatives have been shown to exhibit full-color-tunable solid-state fluorescence and mechanofluorochromic properties, opening new avenues for fluorescent materials and data encryption technologies. researchgate.net

The academic contributions are summarized in the table below:

| Derivative Class | Key Academic Contribution | Field of Application | Reference |

| 3-Methylisoquinoline-4-carbonitriles | Identification of a lead compound for inhibiting Plasmodium falciparum Protein Kinase A (PfPKA). | Medicinal Chemistry (Antimalarials) | nih.govpublish.csiro.au |

| 1-Phenylisoquinoline-4-carbonitrile derivatives | Use as cyclometalated ligands for efficient near-infrared (NIR) OLEDs. | Materials Science | researchgate.net |

| 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives | Synthesis of materials with tunable solid-state fluorescence and mechanofluorochromic activity. | Materials Science | researchgate.net |

| Isoquinoline-4-carbonitrile | Serves as a key intermediate and versatile building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com | Organic Synthesis | chemimpex.com |

Unaddressed Research Questions and Challenges

Despite the progress, several research questions and challenges remain. A primary challenge in the medicinal chemistry context is the optimization of lead compounds.

Potency and Selectivity: While a lead antimalarial compound based on the 3-methylisoquinoline-4-carbonitrile scaffold has been identified, the development of a potent and selective PfPKA inhibitor remains an open challenge. nih.gov Achieving high selectivity for the parasite kinase over human kinases is critical for minimizing potential toxicity and is a significant hurdle in drug development.

Synthetic Accessibility: Although various synthetic routes to isoquinolines exist, some methods have limitations. For instance, novel C-4 alkylation strategies may not be compatible with certain substitutions on the isoquinoline (B145761) ring, such as at the C-1 position, limiting the accessible chemical space for derivative synthesis. acs.org Overcoming these synthetic barriers is essential for creating diverse compound libraries for screening.

Stability in Materials Applications: In the realm of OLEDs, achieving long-term operational stability for deep-red and NIR emitters is a persistent challenge. researchgate.net While isoquinoline-4-carbonitrile-based complexes have shown high efficiency, their long-term performance and degradation pathways require further investigation to enable commercial viability.

Broad-Spectrum Activity: The potential of isoquinoline derivatives as antibacterial agents has been noted. mdpi.com A key unaddressed question is whether the 6-methylisoquinoline-4-carbonitrile scaffold can be adapted to yield broad-spectrum antibacterial agents and what structural modifications would be necessary to achieve this.

Emerging Trends and Prospective Applications in Chemical Biology

The unique structure of 6-methylisoquinoline-4-carbonitrile positions it at the forefront of several emerging trends in chemical biology. The ability to functionalize the core structure allows for its adaptation into sophisticated molecular tools.

An important trend is the development of targeted kinase inhibitors. The success in targeting PfPKA provides a strong rationale for exploring methylisoquinoline-4-carbonitrile derivatives as inhibitors for other kinases implicated in human diseases, such as cancer and inflammatory disorders. The general 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold has already been investigated for its potential as a dual EGFR/HER2 inhibitor for cancer therapy. nih.gov

Another prospective application lies in the creation of fluorescent probes for bio-imaging. researchgate.net The inherent fluorescence of some isoquinoline derivatives, combined with the ability to introduce specific functional groups, could lead to the development of probes that can selectively detect and image biomolecules, ions, or specific cellular environments like lysosomes or mitochondria. researchgate.netresearchgate.net The nitrile group itself can act as a handle for further chemical modification or as an infrared reporter of the local environment.

Strategic Directions for Rational Design of Advanced Methylisoquinoline-4-carbonitrile Based Probes and Agents

Future progress will depend on the implementation of rational design strategies to create advanced molecular probes and therapeutic agents. A multi-pronged approach combining computational and synthetic methods will be crucial.

Structure-Based Design: As demonstrated in the exploration of PfPKA inhibitors, the use of homology modeling, molecular docking, and molecular dynamics simulations is a powerful strategy. nih.gov These computational tools can predict binding modes and affinities, guiding the design of new derivatives with improved potency and selectivity before their synthesis.

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesis and evaluation is vital. By methodically altering substituents at various positions of the 6-methylisoquinoline-4-carbonitrile core and assessing the impact on biological activity or photophysical properties, robust SAR models can be built. This was effectively used in the design of quinoline-based EGFR/HER2 inhibitors, where different functional groups were introduced at the C-6 position to tune activity. nih.gov

Molecular Hybridization: This strategy involves combining the methylisoquinoline-4-carbonitrile pharmacophore with other known active fragments to create hybrid molecules with potentially synergistic or dual-action properties. nih.gov This could be used to enhance target affinity, improve pharmacokinetic properties, or create dual-target inhibitors for complex diseases.

Fragment-Based Screening: For developing novel inhibitors, fragment-based approaches can identify small molecular fragments that bind to a biological target. The 6-methylisoquinoline-4-carbonitrile scaffold can then be elaborated or linked with these identified fragments to build highly potent molecules.

The table below outlines these strategic directions for future research.

| Design Strategy | Description | Application Example | Reference |

| Structure-Based Design | Utilizing computational models (docking, molecular dynamics) of a biological target to guide the design of inhibitors with enhanced affinity and selectivity. | Designing PfPKA inhibitors using a homology model of the target enzyme. | nih.gov |

| SAR Studies | Systematically modifying the chemical structure and evaluating the effect on biological or physical properties to build predictive models for optimization. | Tuning EGFR/HER2 inhibitory activity by modifying the C-6 position of a quinoline (B57606) core. | nih.gov |

| Molecular Hybridization | Combining two or more pharmacophoric units into a single molecule to create new chemical entities with enhanced or dual activity. | General strategy for developing new chemical entities with improved potency. | nih.gov |

| Tuning of Photophysical Properties | Introducing electron-donating or -withdrawing groups to the core scaffold to rationally control absorption and emission wavelengths for materials or probes. | Modifying ligands in Ir(III) complexes to optimize OLED emission spectra. | researchgate.net |

By pursuing these strategic directions, the scientific community can unlock the full potential of the 6-methylisoquinoline-4-carbonitrile scaffold, leading to the development of next-generation therapeutics, advanced materials, and sophisticated tools for chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.